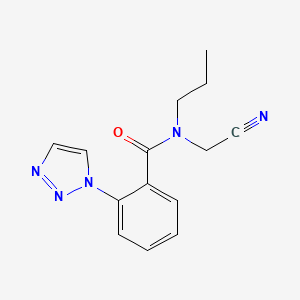

N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(1H-1,2,3-triazol-1-yl)benzamides and 3-(1H-1,2,3-triazol-1-yl)benzamide derivatives are compounds that have been studied for their potential biological activities . They have been designed and synthesized as inhibitors for certain proteins, showing promising results in preliminary tests .

Synthesis Analysis

These compounds are typically synthesized through reactions involving benzamides and triazoles . For example, a series of 4-(1H-1,2,3-triazol-1-yl)benzamides were rationally designed and synthesized as HSP90 inhibitors .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a benzamide group and a 1,2,3-triazole group . The exact structure can vary depending on the specific compound.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the reaction of benzamides with triazoles . The exact reactions can vary depending on the specific compound and the desired end product.Aplicaciones Científicas De Investigación

Alkylating Benzamides with Melanoma Cytotoxicity

Alkylating benzamides, including derivatives related to N-(Cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide, have shown potential in targeted drug delivery for melanoma therapy. These derivatives are synthesized and tested for their cytotoxicity against melanoma cells, with some showing higher toxicity against melanoma and other cancer cells than current standard cytostatics. This suggests a promising approach for enhanced efficacy in melanoma treatment through selective, benzamide-mediated drug delivery (Wolf et al., 2004).

Green Chemistry in Rufinamide Synthesis

The synthesis of Rufinamide, an antiepileptic drug, involves a 1,2,3-triazole moiety, related to the structure of this compound. Recent advancements include a continuous solvent- and catalyst-free flow process, highlighting a move towards more sustainable and green chemical processes. This not only solves the problem of low reactivity of certain dipolarophiles but also introduces a more environmentally friendly approach to pharmaceutical synthesis (Ott et al., 2016).

Colorimetric Sensing of Fluoride Anions

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share structural features with this compound, exhibit remarkable colorimetric sensing abilities for fluoride anions. One specific derivative changes color drastically in the presence of fluoride ions, showcasing potential applications in environmental monitoring and safety (Younes et al., 2020).

Antiviral Activity Against Avian Influenza

Benzamide-based compounds, including those structurally related to this compound, have demonstrated significant antiviral activities against the H5N1 strain of avian influenza. This research opens up new avenues for the development of antiviral drugs, with benzamide derivatives playing a crucial role in combating viral outbreaks (Hebishy et al., 2020).

Catalytic Oxidation and Hydrogenation

Half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based ligands, similar in function to the triazole component in this compound, have been explored for their catalytic properties in oxidation and hydrogenation reactions. These studies contribute to the understanding of how triazole derivatives can influence catalytic efficiency in organic synthesis (Saleem et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(cyanomethyl)-N-propyl-2-(triazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-2-9-18(10-7-15)14(20)12-5-3-4-6-13(12)19-11-8-16-17-19/h3-6,8,11H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRXGPHESHCANR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=CC=CC=C1N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-allyl-5-[(2,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2707952.png)

![1,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2707964.png)

![ethyl 2-({[(3-allyl-4-oxo-6-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2707967.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]prop-2-enamide](/img/structure/B2707972.png)

![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2707973.png)